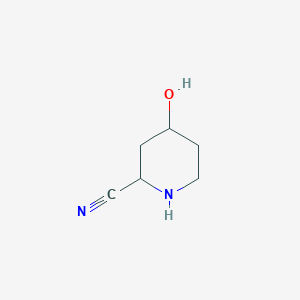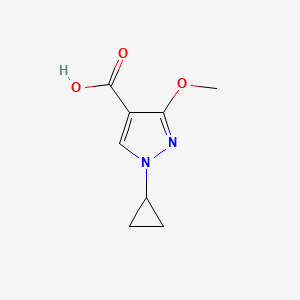
4-Hydroxypiperidine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxypiperidine-2-carbonitrile is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The hydroxyl group at the fourth position and the nitrile group at the second position make this compound unique and of significant interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypiperidine-2-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the use of 4-piperidone hydrochloride hydrate as a starting material. The process involves the following steps:
- Dissolving 4-piperidone hydrochloride hydrate in distilled water.
- Introducing liquid ammonia to achieve alkalinity.
- Extracting with toluene and drying with anhydrous magnesium sulfate.
- Refluxing with sodium borohydride in methanol.
- Adjusting the pH with dilute hydrochloric acid.
- Separating the organic phase and crystallizing the product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypiperidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed.
Major Products:
Oxidation: Formation of 4-oxopiperidine-2-carbonitrile.
Reduction: Formation of 4-hydroxypiperidine-2-amine.
Substitution: Formation of various substituted piperidine derivatives
Scientific Research Applications
4-Hydroxypiperidine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Hydroxypiperidine-2-carbonitrile and its derivatives involves interaction with specific molecular targets. For instance, certain derivatives have been shown to inhibit enzymes involved in cancer cell proliferation. The hydroxyl and nitrile groups play a crucial role in binding to the active sites of these enzymes, leading to inhibition of their activity and subsequent cell cycle arrest .
Comparison with Similar Compounds
4-Hydroxypiperidine: Lacks the nitrile group but shares the hydroxyl group at the fourth position.
2-Cyanopyridine: Contains a nitrile group at the second position but lacks the piperidine ring.
4-Piperidone: Contains a carbonyl group at the fourth position instead of a hydroxyl group.
Uniqueness: 4-Hydroxypiperidine-2-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C6H10N2O |
|---|---|
Molecular Weight |
126.16 g/mol |
IUPAC Name |
4-hydroxypiperidine-2-carbonitrile |
InChI |
InChI=1S/C6H10N2O/c7-4-5-3-6(9)1-2-8-5/h5-6,8-9H,1-3H2 |
InChI Key |
NEDHBODJRHGJGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(CC1O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 4-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B12996875.png)

![2-(tert-Butyl) 5-methyl (1R,4S,5S)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B12996886.png)



![Ethyl 6-methoxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12996905.png)
![tert-Butyl 2,4-dihydroxy-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B12996911.png)
![tert-Butyl (1R)-1-amino-3-hydroxy-3-methyl-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12996913.png)
![Ethyl 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12996916.png)


